molecular formula C19H19ClN4O2S B2968355 n-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 713495-05-7

n-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2968355
CAS No.: 713495-05-7
M. Wt: 402.9
InChI Key: WBHHTOOOWZJAMU-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a hydroxy group at position 5 and a 2,4,6-trimethylphenyl group at position 2. This compound shares structural motifs with several triazole derivatives studied for their pharmacological and agrochemical applications, including insect olfactory receptor (Orco) modulation and enzyme inhibition .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-11-8-12(2)17(13(3)9-11)24-18(26)22-23-19(24)27-10-16(25)21-15-7-5-4-6-14(15)20/h4-9H,10H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHTOOOWZJAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)NN=C2SCC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{20}ClN_{3}O_{2}S
  • Molecular Weight : 373.88 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • NF-κB Inhibition : The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, the compound may exert anti-inflammatory and anti-cancer effects .
  • Cytotoxicity Against Cancer Cells : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against acute myeloid leukemia (AML) cells where it demonstrated significant anti-leukemic activity with EC50 values below 2 µM .

Biological Activity

The biological activities of the compound can be summarized in the following table:

Activity TypeAssessed ModelEC50 Value (µM)Reference
Anti-leukemicAML#10.56
Anti-leukemicAML#21.7
NF-κB inhibitionIn vitro assaysNot specified
CytotoxicityVarious cancer lines< 2

Case Studies

A series of studies have explored the efficacy of this compound in various contexts:

  • Acute Myeloid Leukemia (AML) : In a study involving primary AML cell lines, this compound was found to induce apoptosis effectively. Flow cytometry analysis revealed that treatment with the compound led to significant increases in apoptotic cell populations compared to controls .
  • Inflammation Models : The compound was tested in models of inflammatory diseases where it showed promise in reducing inflammatory markers through NF-κB pathway inhibition. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy vs.
  • Trimethylphenyl vs.
  • Biological Activity : While VUAA-1 and OLC-12 are confirmed Orco agonists, the target compound’s hydroxy and trimethylphenyl groups may confer distinct receptor-binding profiles.

Physicochemical Properties

  • Crystallography: Analogues like N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide crystallize in a monoclinic system (P21/c) with unit cell parameters a = 14.2542 Å, b = 16.3273 Å, c = 10.1584 Å. These data suggest similar packing efficiencies for triazole-acetamide derivatives.
  • Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to methylsulfanyl or tert-butyl substituents .

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